molecular formula C15H14N6O3S B2407067 N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-34-1

N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2407067
CAS RN: 877638-34-1
M. Wt: 358.38
InChI Key: ZLQWKDRVQKPFNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a stable structure and difficult to cleave . This ring acts as isosteres of amide, ester, and carboxylic acid . The 1,2,4-triazole ring can exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds incorporating the triazolopyrimidine scaffold, such as N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, are being extensively studied for their potential in therapeutic applications. These investigations include the synthesis and biological evaluation of these compounds as inhibitors or modulators of various biological targets.

  • Antiasthma Agents : Triazolopyrimidine derivatives have been identified as potential antiasthma agents through the inhibition of mediator release in human basophil histamine release assays. The synthesis of these compounds involves a series of chemical reactions leading to the formation of triazolopyrimidines with promising activity. This research highlights the potential of triazolopyrimidines in the development of new therapeutic agents for asthma (Medwid et al., 1990).

  • Antimicrobial Agents : New heterocycles incorporating the triazolopyrimidine moiety have been synthesized and assessed for their insecticidal activity against pests like Spodoptera littoralis. The diversity in the synthesized structures underscores the versatility of this chemical scaffold in generating compounds with potential agricultural applications (Fadda et al., 2017).

  • Amplifiers of Phleomycin : Certain triazolopyrimidine derivatives have been explored for their ability to enhance the action of phleomycin against E. coli, showcasing their potential as amplifiers of antibiotic action. This research provides a foundation for further exploration of triazolopyrimidine compounds in combination therapies with existing antibiotics (Brown et al., 1978).

  • Imaging Agents : The synthesis of radioligands based on the triazolopyrimidine scaffold for PET imaging of the translocator protein (18 kDa) demonstrates the potential of these compounds in diagnostic applications, particularly in the context of neurological diseases (Dollé et al., 2008).

  • Antianaphylactic Agents : Research on triazolopyrimidine compounds has revealed their potential in mitigating anaphylactic reactions, possibly through the inhibition of phosphodiesterase, indicating their utility in the treatment of allergic reactions (Davies & Evans, 1973).

Agricultural Chemistry Applications

The exploration of triazolopyrimidine derivatives for insecticidal properties against agricultural pests highlights their potential utility in developing new pesticides. These compounds' ability to effectively target specific pests could lead to the development of safer, more environmentally friendly pest control solutions (Fadda et al., 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-9(22)16-10-3-2-4-11(7-10)17-13(24)8-25-15-20-19-14-18-12(23)5-6-21(14)15/h2-7H,8H2,1H3,(H,16,22)(H,17,24)(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQWKDRVQKPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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